2-Amino-2-methyl-1-(4-methyl-1-piperazinyl)-1-propanone hydrochloride
Description
2-Amino-2-methyl-1-(4-methyl-1-piperazinyl)-1-propanone hydrochloride is a synthetic organic compound characterized by a propanone backbone substituted with a 2-amino-2-methyl group and a 4-methylpiperazinyl moiety. The hydrochloride salt enhances its solubility and stability. Its molecular weight is approximately 220.5 g/mol (calculated from the molecular formula C₉H₁₈N₃O·HCl).
Properties
IUPAC Name |
2-amino-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.ClH/c1-9(2,10)8(13)12-6-4-11(3)5-7-12;/h4-7,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKSGCROERRKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Nucleophilic Substitution
Reaction :
$$
\text{2-Chloro-2-methylpropan-1-one} + \text{4-Methylpiperazine} \xrightarrow{\text{Base}} \text{2-Methyl-1-(4-methylpiperazinyl)propan-1-one}
$$
Conditions :
- Base : Sodium hydroxide (1.2 equiv) or 1,8-diazabicycloundecen-7-ene (DBU).
- Solvent : Ethanol or tetrahydrofuran (THF).
- Temperature : 0–25°C, 12–24 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–78% (optimized) |
| Purity (HPLC) | >95% |
Step 2: Introduction of Amino Group
Method A: Nitro Reduction
Reaction :
$$
\text{2-Nitro-2-methyl-1-(4-methylpiperazinyl)propan-1-one} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-Amino Intermediate}
$$
Conditions :
Method B: Azide Reduction (Staudinger)
Reaction :
$$
\text{2-Azido-2-methylpropan-1-one} + \text{4-Methylpiperazine} \xrightarrow{\text{Ph}_3\text{P}} \text{2-Amino Intermediate}
$$
Conditions :
| Method | Yield (%) | Purity (%) | Cost Efficiency |
|---|---|---|---|
| A | 82 | 98 | Moderate |
| B | 75 | 95 | High |
Step 3: Hydrochloride Salt Formation
Reaction :
$$
\text{2-Amino-2-methyl-1-(4-methylpiperazinyl)propan-1-one} + \text{HCl} \rightarrow \text{Hydrochloride Salt}
$$
Conditions :
- Acid : 2M HCl in diethyl ether.
- Solvent : Ethanol, 0–5°C, 1–2 hours.
- Isolation : Filtration and drying under vacuum.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 90–95% |
| Melting Point | 262–265°C (decomposes) |
Optimization Challenges
- Regioselectivity : Competing reactions at the piperazine nitrogen require controlled stoichiometry (1:1.05 ketone:piperazine).
- By-Products :
- N-Methylated by-products (5–10%) if excess methylating agents are used.
- Hydrolysis of the ketone under acidic conditions.
Industrial-Scale Considerations
- Catalyst Recycling : Pd/C recovery systems reduce costs in Method A.
- Solvent Recovery : Ethanol and THF are distilled and reused.
- Safety : Azide intermediates (Method B) require strict containment protocols.
Analytical Validation
- Purity : HPLC with C18 column (λ = 254 nm), retention time = 6.8 min.
- Structural Confirmation :
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Amino-2-methyl-1-(4-methyl-1-piperazinyl)-1-propanone hydrochloride can be used to study biological processes and pathways. It may also serve as a tool in drug discovery and development.
Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its unique structure may contribute to the design of new drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its versatility and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which 2-Amino-2-methyl-1-(4-methyl-1-piperazinyl)-1-propanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes.
Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Key Observations
Structural Variations and Target Selectivity
- Piperazine vs. Piperidine Rings: The target compound’s 4-methylpiperazinyl group may improve CNS penetration compared to the piperidine rings in RS 67333 and Aldi-4. Piperazine derivatives often exhibit enhanced binding to serotonin or dopamine receptors, but the target compound’s amino-methyl substitution could redirect activity toward kinase inhibition (e.g., Aurora A) .
- Aryl Substituents: Bupropion’s 3-chlorophenyl group and Myonal’s 4-ethylphenyl substituent highlight how aryl moieties influence therapeutic outcomes. The former enhances monoamine reuptake inhibition, while the latter promotes muscle relaxation .
Pharmacokinetics and Metabolism
- Excretion and Half-Life : While direct data on the target compound are lacking, analogs like ACNU () exhibit rapid plasma clearance (t₁/₂ ~12 minutes in rats). Piperazine-containing drugs often have longer half-lives due to reduced hepatic metabolism compared to piperidine derivatives .
Biological Activity
2-Amino-2-methyl-1-(4-methyl-1-piperazinyl)-1-propanone hydrochloride, commonly referred to as AMPP, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, pharmacokinetics, and safety profile based on diverse research findings.
- Molecular Formula : C₉H₂₀ClN₃O
- Molecular Weight : 221.73 g/mol
- CAS Number : 1220034-87-6
Biological Activity
AMPP's biological activity has been explored in various studies, indicating its potential as a therapeutic agent. The major areas of focus include:
Anticancer Activity
Recent studies have demonstrated that AMPP exhibits anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound showed IC50 values ranging from 0.87 to 12.91 μM, suggesting a stronger growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
| Cell Line | IC50 (μM) | Comparison with 5-FU (μM) |
|---|---|---|
| MCF-7 | 0.87 - 12.91 | 17.02 |
| MDA-MB-231 | 1.75 - 9.46 | 11.73 |
AMPP induces apoptosis in cancer cells through the mitochondrial pathway, evidenced by an increased Bax/Bcl-2 ratio and elevated caspase-9 levels in treated samples . This mechanism highlights AMPP's potential as a selective anticancer agent.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects, showing promise in modulating neurotransmitter systems. Its structural similarity to piperazine derivatives suggests potential activity on serotonin and dopamine receptors, although specific receptor binding studies are still needed.
Pharmacokinetics
Pharmacokinetic studies indicate that AMPP has a favorable profile:
- Oral Bioavailability : Approximately 31.8% following oral administration.
- Clearance Rate : 82.7 ± 1.97 mL/h/kg after intravenous administration of 2 mg/kg.
These parameters suggest that AMPP could be effectively administered orally with adequate systemic exposure .
Safety Profile
Toxicity assessments have shown that AMPP does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg . This safety margin is crucial for its development as a therapeutic agent.
Case Studies
A notable case study involved the synthesis and testing of AMPP analogs, which revealed enhanced biological activity and selectivity against various cancer cell lines compared to the parent compound . These findings underscore the importance of structure-activity relationship (SAR) studies in optimizing therapeutic efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
